3-(4,5-Dihydro-1H-imidazol-2-yl)phenol is a compound that features a phenolic ring substituted with a 4,5-dihydro-1H-imidazole moiety. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the phenolic and imidazole structures contributes to its potential therapeutic properties.
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol can be classified as:
The synthesis of 3-(4,5-dihydro-1H-imidazol-2-yl)phenol can be achieved through several methods:
The synthesis typically requires:
The efficiency of the synthesis can be monitored using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) to confirm the structure.
The molecular structure of 3-(4,5-dihydro-1H-imidazol-2-yl)phenol consists of:
The molecular formula is , with a molecular weight of approximately 176.22 g/mol. The compound exhibits specific geometric configurations that influence its reactivity and interaction with biological targets.
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol can participate in various chemical reactions, including:
The reactivity is influenced by:
The mechanism by which 3-(4,5-dihydro-1H-imidazol-2-yl)phenol exerts its biological effects often involves:
Studies have shown that compounds containing imidazole rings often exhibit significant pharmacological activities, making them valuable in drug design.
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol is typically characterized by:
Key chemical properties include:
Relevant data from studies indicate that this compound maintains stability under standard laboratory conditions but may degrade under extreme conditions .
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol has potential applications in various fields:
Research continues into its efficacy against diseases such as cancer and infections, highlighting its importance in drug discovery .
The compound’s primary IUPAC designation is 3-(4,5-Dihydro-1H-imidazol-2-yl)phenol, reflecting its core structural elements: a phenolic ring meta-substituted with a 4,5-dihydroimidazole (imidazoline) group. This systematic name specifies:
Alternative nomenclature exists due to tautomerism and functional group priorities:
Isomeric variations arise from:
Table 1: Accepted Nomenclature and Isomeric Forms
Systematic Name | Registry Number | Key Structural Feature |
---|---|---|
3-(4,5-Dihydro-1H-imidazol-2-yl)phenol | 834884-99-0 | Meta-substituted phenol-imidazoline |
3-(2-Imidazolin-2-yl)phenol | 16218165 | Emphasizes imine functionality |
3-(1,3-Diazolan-2-yl)phenol | - | Alternate heterocycle numbering |
2-(3-Hydroxyphenyl)-4,5-dihydro-1H-imidazole | - | Reverse bonding description |
The molecule exhibits three interdependent tautomeric equilibria:
Imidazoline Tautomerism
The imidazoline ring’s "pyrrole-type" nitrogen (N1) and "pyridine-type" nitrogen (N3) facilitate proton exchange, generating two equivalent tautomers. This equilibration occurs rapidly in solution, with a pKa range of 6–8 for the conjugate acid, indicating moderate basicity [2] [5]:
Tautomer A: N1–H, N3═C ⇄ Tautomer B: N1═C, N3–H
Phenol-Imidazoline Prototropy
The phenolic OH (pKa ≈ 10) may engage in intramolecular proton transfer to the imidazoline nitrogen, forming a zwitterion. This equilibrium is concentration- and solvent-dependent, with <5% zwitterion population in aqueous media [2]:
Neutral form: Ar–OH···N(imid) ⇄ Zwitterion: Ar–O⁻···⁺H–N(imid)
Excited-State Intramolecular Proton Transfer (ESIPT)
Photoexcitation enables ultrafast (<100 fs) proton transfer from phenol OH to imidazoline N3, producing a keto-like tautomer. This process generates a large Stokes shift (~100 nm), characteristic of ESIPT-capable molecules [10]. The meta-substitution geometry imposes a non-linear H-bonding pathway, reducing ESIPT efficiency compared to ortho-analogs [10].
Table 2: Spectroscopic Signatures of Tautomeric States
Tautomer | UV-Vis λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Key Bond Lengths (Å) |
---|---|---|---|
Neutral Enol | 280 | 350 (weak) | O–H: 0.97, C═N: 1.28 |
Zwitterion | 295 | Not observed | N⁺–H: 1.04, C–O⁻: 1.26 |
ESIPT Keto | 310 | 450 (broad) | C═O: 1.24, C–NH: 1.35 |
The electronic interplay between substituents critically modulates the compound’s reactivity and photophysics:
Phenol Ring Substitution
Imidazoline Modifications
Computational Evidence
DFT studies (B3LYP/6-31G*) reveal:
Table 3: Substituent Effects on Electronic Properties
Substituent (Position) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (D) |
---|---|---|---|---|
H (reference) | -6.8 | -1.9 | 4.9 | 4.8 |
–OH (meta) | -6.5 | -1.8 | 4.7 | 5.1 |
–NO₂ (para) | -7.4 | -2.6 | 4.8 | 6.3 |
–CH₃ (imidazoline C2) | -6.6 | -1.7 | 4.9 | 3.9 |
Antibacterial Mechanisms
Imidazoline-phenol hybrids disrupt bacterial membranes via:
Structure-activity relationship (SAR) studies show:
Anticancer Potential
Antioxidant Pathways
Prodrug Approaches
Metabolic Engineering
Table 4: Pharmacokinetic Parameters of Engineered Analogs
Derivative | logP | Solubility (mg/mL) | t₁/₂ (h) | Plasma Protein Binding (%) |
---|---|---|---|---|
Parent compound | 1.5 | 0.2 | 2.3 | 92 |
Phosphate prodrug | 0.8 | 22.4 | 1.1 | 65 |
C4-Fluorinated analog | 1.7 | 0.15 | 6.8 | 94 |
N1-Methylated derivative | 2.1 | 0.08 | 4.5 | 89 |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5